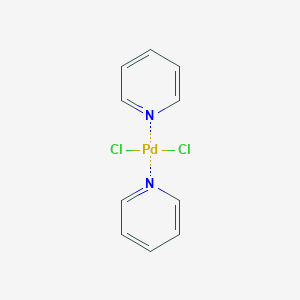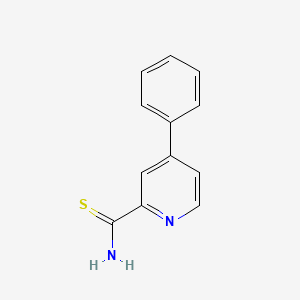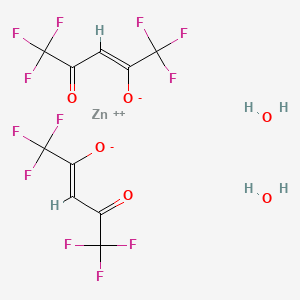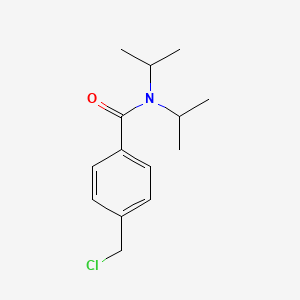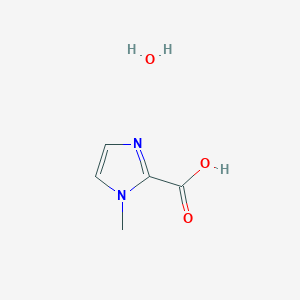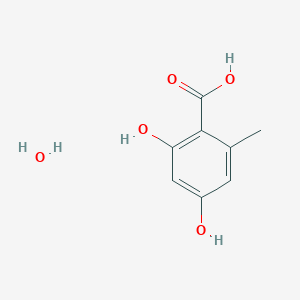
2,4-Dihydroxy-6-methylbenzoic acid hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-6-methylbenzoic acid hydrate, also known as orsellinic acid, is a derivative of benzoic acid. It is characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. The molecular formula of this compound is C8H8O4, and it has a molecular weight of 168.15 g/mol . This compound is a white crystalline solid that is soluble in water, dimethyl sulfoxide, and ethanol .
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-6-methylbenzoic acid hydrate can be synthesized through various methods. One common approach involves the hydroxylation of methylbenzoic acid, introducing two hydroxyl groups into the benzene ring. This reaction can be catalyzed by different agents, such as sodium hydroxide and hydrogen peroxide . The specific conditions, including temperature and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalysts to achieve high yields .
化学反应分析
Types of Reactions
2,4-Dihydroxy-6-methylbenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted benzoic acids .
科学研究应用
2,4-Dihydroxy-6-methylbenzoic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which 2,4-Dihydroxy-6-methylbenzoic acid hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing cellular damage . Additionally, its ability to block PAF-mediated neuronal apoptosis is linked to its interaction with PAF receptors and subsequent inhibition of apoptotic signaling pathways .
相似化合物的比较
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the methyl group present in 2,4-Dihydroxy-6-methylbenzoic acid hydrate.
3,5-Dihydroxybenzoic acid: Has hydroxyl groups at different positions on the benzene ring.
4-Hydroxybenzoic acid: Contains only one hydroxyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous .
属性
IUPAC Name |
2,4-dihydroxy-6-methylbenzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c1-4-2-5(9)3-6(10)7(4)8(11)12;/h2-3,9-10H,1H3,(H,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRZEMJRYINBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
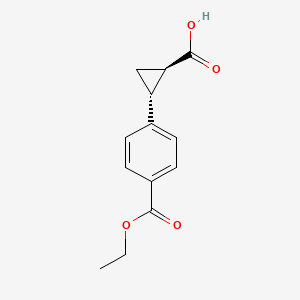
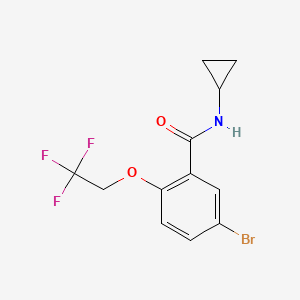
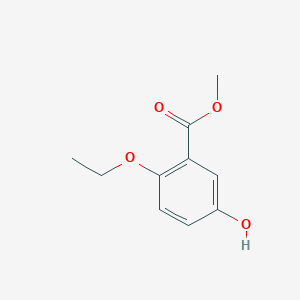
![N-Cyclopropyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetamide](/img/structure/B8131351.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-tetrahydro-pyran](/img/structure/B8131370.png)
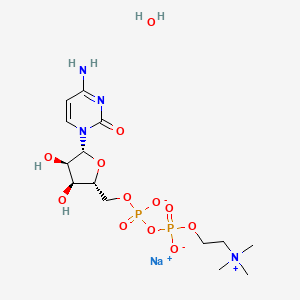
![tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate](/img/structure/B8131395.png)
